molecular formula C16H15NO6S B2427904 3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid CAS No. 790272-30-9

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid

Número de catálogo B2427904
Número CAS: 790272-30-9
Peso molecular: 349.36
Clave InChI: RCCBBQHLTAYDIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid, also known as DBIBA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid is involved in the synthesis of various bioactive compounds. It is a derivative of 3,4-dihydro-2H-1,5benzodioxepine, known for its biological properties. Compounds in this series have been identified as unique classes of β-adrenergic stimulants and possess bronchial dilator activity. They are also involved in the synthesis of antifungal strobilurins, showcasing their diverse bioactivity. The synthesis involves intricate processes such as condensation, Dieckmann cyclization, Thorpe cyclization, and allylation-epoxidation-cyclization-oxidation sequences, highlighting the compound's chemical versatility (Damez, Labrosse, Lhoste, & Sinou, 2001).

Development of Receptor Antagonists

The compound is a precursor in developing selective EP1 receptor antagonists. A series of derivatives synthesized from it demonstrated high selectivity and affinity for EP receptors, highlighting its potential in therapeutic applications, particularly in mitigating harmful drug interactions. The structure-activity relationship studies further refined the compounds, optimizing their biological efficacy while reducing potential side effects, indicating the compound's pivotal role in pharmaceutical development (Naganawa et al., 2006).

Contribution to Natural Product Biosynthesis

This compound is structurally related to 3,5-AHBA, a precursor for a vast array of natural products including the naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of these compounds is significant, involving molecular genetics, chemical, and biochemical perspectives. This relationship underscores the compound's importance in the biosynthesis pathways of various medically and industrially important natural products (Kang, Shen, & Bai, 2012).

Anticancer and Antioxidant Properties

Derivatives synthesized from this compound showed promising results in bioactivity evaluation. Some derivatives exhibited cytotoxicity against cancer cell lines and notable antioxidant activities. These findings suggest the compound's derivatives as potential therapeutic agents in cancer treatment and as antioxidants, offering protection against oxidative stress (Kumar et al., 2021).

Antibacterial Applications

The compound has been utilized in synthesizing novel derivatives with potent antibacterial activities. These derivatives were synthesized and tested for their potential as antibacterial agents, indicating the compound's role in developing new chemotherapeutic agents and drug candidates for managing bacterial infections (Satpute, Gangan, & Shastri, 2018).

Propiedades

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-16(19)11-3-1-4-12(9-11)17-24(20,21)13-5-6-14-15(10-13)23-8-2-7-22-14/h1,3-6,9-10,17H,2,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCBBQHLTAYDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.